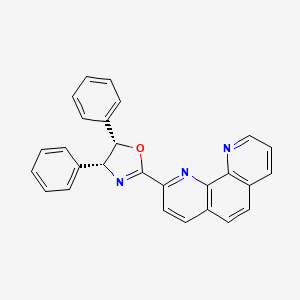

(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4R,5S)-2-(1,10-phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O/c1-3-8-18(9-4-1)25-26(21-10-5-2-6-11-21)31-27(30-25)22-16-15-20-14-13-19-12-7-17-28-23(19)24(20)29-22/h1-17,25-26H/t25-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKHFUNLOVIPJM-FTJBHMTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the phenanthroline derivative and the appropriate phenyl-substituted oxazoline precursor.

Cyclization Reaction: The key step involves the cyclization of the phenanthroline derivative with the oxazoline precursor under specific reaction conditions, such as the use of a suitable base (e.g., sodium hydride) and solvent (e.g., tetrahydrofuran).

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and cost-effectiveness. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl groups and the oxazoline ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds related to phenanthroline derivatives exhibit significant anticancer properties. For instance, studies on similar phenanthroline-based compounds have demonstrated their ability to inhibit telomerase activity and induce apoptosis in cancer cells. A specific study showed that certain derivatives could stabilize G-quadruplex structures in DNA, leading to selective inhibition of cancer cell proliferation .

Case Study: G-Quadruplex Stabilization

A study highlighted the synthesis of phenanthroline derivatives that bind preferentially to G-quadruplex DNA structures. These compounds exhibited substantial antiproliferative effects in various cancer cell lines by selectively targeting telomerase activity .

2. Antimicrobial Properties

Phenanthroline derivatives have also been evaluated for their antimicrobial activities against various pathogens. The dual mechanism of action observed in certain derivatives suggests potential applications in treating infections caused by drug-resistant bacteria .

Case Study: Mycobacterium tuberculosis

A notable case involved the evaluation of 5-nitro-1,10-phenanthroline against Mycobacterium tuberculosis. The compound was found to induce autophagy in macrophages and showed efficacy against resistant strains of the bacteria .

Catalysis Applications

1. Transition Metal Catalysis

The oxazole's coordination capabilities make it a suitable ligand for transition metal catalysis. Research has focused on synthesizing metal complexes using (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole as a ligand. These complexes have shown enhanced catalytic activity in various organic transformations.

Case Study: Catalytic Reactions

In a study involving transition metal-catalyzed reactions, the oxazole derivative was utilized as a ligand to facilitate cross-coupling reactions. The results indicated improved yields compared to traditional ligands due to the steric and electronic properties imparted by the oxazole moiety .

Materials Science Applications

1. Sensor Development

The unique optical properties of phenanthroline derivatives have led to their application in sensor technologies. The ability of these compounds to form stable complexes with metal ions allows for their use in detecting metal pollutants in environmental samples.

Case Study: Metal Ion Sensors

Research demonstrated that phenanthroline-based sensors could detect trace amounts of heavy metals such as lead and mercury in water samples. The sensors exhibited high sensitivity and selectivity due to the specific binding interactions between the phenanthroline moiety and the metal ions .

Mechanism of Action

The mechanism of action of (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The phenanthroline moiety can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can interact with biological macromolecules, such as DNA and proteins, leading to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Biological Activity

The compound (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a derivative of phenanthroline that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including its interactions with biological systems and its potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a phenanthroline moiety and a dihydrooxazole ring. The stereochemistry at the 4R and 5S positions contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Anticancer Properties

- Mechanism of Action

Case Studies

Several case studies provide insights into the biological activity of this compound:

Case Study 1: Antimycobacterial Activity

A study identified (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole as a lead candidate against Mycobacterium tuberculosis. The compound was found to inhibit bacterial growth effectively and was particularly potent against drug-resistant strains .

Case Study 2: Anticancer Efficacy

In a series of experiments involving various human tumor cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis. The IC50 values were determined for several cell lines, indicating significant anticancer potential .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing enantiopure (4R,5S)-2-(1,10-phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole?

- Methodological Answer : The compound’s chiral oxazoline core can be synthesized via a three-step protocol starting from (S)-(+)-2-phenylglycinol. Key steps include:

Cyclocondensation : Reacting (S)-(+)-2-phenylglycinol with a substituted benzaldehyde under acid catalysis to form the oxazoline ring .

Phenanthroline Functionalization : Introduce the 1,10-phenanthrolin-2-yl group via nucleophilic substitution or coupling reactions, optimized using copper(I) catalysts for stereochemical control .

Purification : Achieve >99% enantiomeric purity via recrystallization or chiral chromatography. Monitor purity using polarimetry ([α]D) and confirm via HPLC with a chiral stationary phase .

Q. How can researchers validate the stereochemical integrity of the oxazoline ring during synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to confirm diastereotopic proton splitting patterns (e.g., AB systems in the 4,5-dihydrooxazole ring) .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) and refine using SHELXL .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to verify enantiopurity .

Q. What analytical techniques are critical for characterizing intermediates and final products?

- Methodological Answer :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., ESI-HRMS for [M+H] ions).

- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at 1650–1670 cm for oxazoline rings) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly if the compound is used in high-temperature catalytic reactions .

Advanced Research Questions

Q. How does the 1,10-phenanthrolin-2-yl moiety enhance catalytic performance in asymmetric transformations?

- Methodological Answer :

- Ligand Design : The phenanthroline group acts as a π-acceptor, stabilizing transition metals (e.g., Cu(I), Ru(II)) during asymmetric catalysis. Its rigid structure enforces stereoselectivity in reactions like cyclopropanation or allylic alkylation .

- Kinetic Studies : Compare turnover frequencies (TOFs) and enantiomeric excess (ee) with non-phenanthroline analogs. For example, in propargylamine synthesis, TOFs increase by 30–50% when using phenanthroline-containing ligands .

- DFT Calculations : Model metal-ligand interactions to predict regioselectivity in C–H activation pathways .

Q. What strategies mitigate steric hindrance in bis(oxazoline) ligand systems derived from this compound?

- Methodological Answer :

- Backbone Modification : Introduce methylene spacers (e.g., bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane) to reduce torsional strain. This improves metal coordination geometry, as confirmed by X-ray crystallography .

- Solvent Screening : Use low-polarity solvents (e.g., toluene) to minimize aggregation. Dynamic light scattering (DLS) can monitor particle size during catalysis .

- Substituent Tuning : Replace phenyl groups with smaller substituents (e.g., methyl) on the oxazoline ring to enhance ligand flexibility without compromising stereocontrol .

Q. How do structural modifications to the oxazoline ring impact biological activity in antiviral studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chain lengths (e.g., heptyl vs. pentyl) and assess IC values against picornaviruses. For example, longer chains improve membrane permeability but reduce target binding affinity .

- Cytotoxicity Assays : Use MTT-based proliferation assays to differentiate antiviral efficacy from nonspecific toxicity. Optimize selectivity indices (SI = IC/CC) by balancing lipophilicity and hydrogen-bonding capacity .

- Molecular Docking : Simulate interactions with viral capsid proteins (e.g., VP1 in enterovirus 71) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.